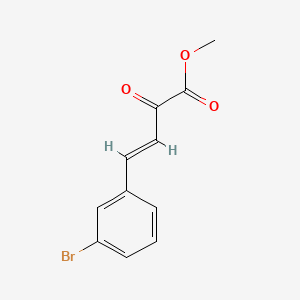

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

Übersicht

Beschreibung

“Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate” is an organic compound containing a bromophenyl group, a methyl ester group, and a conjugated system involving a carbonyl and a carbon-carbon double bond. This suggests that it may have interesting reactivity, particularly in reactions involving the carbonyl group or the double bond .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a bromine atom attached to a phenyl ring, a carbonyl group, and a carbon-carbon double bond in conjugation with the carbonyl group. This conjugated system could potentially have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the carbonyl group and the carbon-carbon double bond. These could undergo a variety of reactions, including nucleophilic addition to the carbonyl group, or reactions at the double bond such as hydrogenation or reaction with electrophiles .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the phenyl ring. It is likely to be insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agents

One significant application of compounds related to methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is in the development of neuroprotective agents. Specifically, similar compounds have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are considered potential neuroprotective agents for preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages, a pathway implicated in neurodegenerative diseases. This class of compounds represents a promising avenue for therapeutic intervention against neurodegenerative conditions (Drysdale, Hind, Jansen, & Reinhard, 2000).

Antimicrobial Activity

The synthesis of methyl esters derived from aroylpyruvic acids has led to compounds with significant antimicrobial activity. These compounds, which share a core structure with methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, were tested against various microbial strains, showing potential as antimicrobial agents. Their synthesis and the study of their antimicrobial properties mark an important step in the search for new antimicrobial compounds (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Biodiesel Production Catalysts

Further research into similar compounds has explored their use as catalysts in biodiesel production. Novel organotin (IV) complexes have been synthesized and evaluated for their catalytic performance in the transesterification of corn oil into biodiesel. This research highlights the potential utility of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate related compounds in renewable energy production, demonstrating a sustainable approach to biodiesel synthesis (Zubair, Sirajuddin, Haider, Hussain, Tahir, & Ali, 2019).

Antibacterial Against MRSA

Another noteworthy application is in the development of antibacterial agents effective against Methicillin-resistant Staphylococcus aureus (MRSA). Methyl 4-oxo-4-phenylbut-2-enoate derivatives have demonstrated in vivo activity against MRSA by inhibiting MenB in the bacterial menaquinone biosynthesis pathway. This inhibition disrupts bacterial respiration, indicating these compounds' potential as novel anti-MRSA therapies (Matarlo, Lu, Daryaee, Daryaee, Ruzsicska, Walker, & Tonge, 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIUBRSAJZCNCK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178534 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |

CAS RN |

1148004-80-1 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)